5-Bromo-6-methylindoline-2,3-dione
Description
Historical Context and Significance of the Indole (B1671886) Nucleus
The journey of the indole nucleus in science began in the mid-19th century, with its initial isolation and characterization stemming from the study of the dye indigo. chemeurope.comcreative-proteomics.combiocrates.com In 1866, Adolf von Baeyer accomplished the reduction of oxindole (B195798) to indole using zinc dust, and by 1869, he had proposed the chemical structure that is still accepted today. chemeurope.comwikipedia.org The turn of the 20th century saw a surge in interest as the indole nucleus was identified as a core component of many important alkaloids, the essential amino acid tryptophan, and plant auxins. chemeurope.comcreative-proteomics.com
The indole structure, a bicyclic aromatic heterocycle, consists of a benzene (B151609) ring fused to a five-membered, nitrogen-containing pyrrole (B145914) ring. chemeurope.comwikipedia.orgwisdomlib.org This arrangement makes it a vital building block in the synthesis of numerous bioactive compounds and pharmaceuticals. biocrates.comwisdomlib.org Its presence is widespread in nature, found in organisms ranging from bacteria to humans, where it plays a role in various physiological processes, including intercellular signaling, biofilm formation, and drug resistance. wikipedia.org In humans, the neurotransmitter serotonin (B10506) features an indole core, highlighting its neurological importance. biocrates.comwikipedia.org
Indoline-2,3-dione as a Versatile Heterocyclic Scaffold in Medicinal Chemistry and Chemical Biology
Indoline-2,3-dione, commonly known as isatin (B1672199), is a derivative of indole that has garnered significant attention in medicinal chemistry. researchgate.netnih.gov This scaffold is a key structural component in a multitude of compounds exhibiting a wide array of biological activities. nih.govresearchgate.net Research has demonstrated the potential of isatin derivatives in various therapeutic areas, including as anticancer, antimicrobial, antiviral, anticonvulsant, and anti-inflammatory agents. nih.govresearchgate.netfarmaceut.org
The versatility of the isatin scaffold lies in its reactive ketone groups at the C-2 and C-3 positions, which allow for a variety of chemical modifications. nih.govresearchgate.net These modifications can lead to the synthesis of diverse libraries of compounds with tailored pharmacological profiles. For instance, isatin derivatives have been investigated as inhibitors of various enzymes, including monoamine oxidase (MAO) and α-glucosidase, indicating their potential in the treatment of neurological disorders and diabetes, respectively. nih.govmedchemexpress.com
Overview of Structural Diversity within the Indoline-2,3-dione Class
The structural diversity of the indoline-2,3-dione class is vast, owing to the ease with which the core scaffold can be functionalized. Substitutions can be made at various positions on both the benzene and pyrrole rings, as well as at the nitrogen atom.
Common modifications include:
N-alkylation: The nitrogen atom of the pyrrole ring can be readily alkylated to introduce different functional groups. researchgate.netresearchgate.net
Substitution on the aromatic ring: The benzene portion of the scaffold can be substituted with various groups, such as halogens (e.g., chloro, bromo) or nitro groups, to modulate the electronic properties and biological activity of the molecule. researchgate.netresearchgate.net
Reactions at the C3-carbonyl group: The carbonyl group at the C3 position is particularly reactive and serves as a key site for condensation reactions to form Schiff bases and other derivatives. nih.govresearchgate.net
This chemical tractability has led to the development of a wide range of isatin derivatives, including spiro-indoline-heterocycles and compounds where the isatin core is linked to other bioactive moieties. nih.govfarmaceut.org
Positioning of 5-Bromo-6-methylindoline-2,3-dione within the Indoline-2,3-dione Family
This compound is a specific derivative of isatin that features a bromine atom at the 5th position and a methyl group at the 6th position of the benzene ring. This particular substitution pattern places it within a subset of halogenated and alkylated isatin derivatives. The presence of the bromine atom, a halogen, and the methyl group, an alkyl group, can significantly influence the compound's physicochemical properties, such as its lipophilicity and electronic distribution. These modifications are often strategically employed in medicinal chemistry to enhance biological activity and target specificity. While specific research on this compound is not as extensive as for the parent isatin, its structural features suggest its potential for investigation in various biological assays, following the precedent set by other substituted indoline-2,3-diones.
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-6-methyl-1H-indole-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO2/c1-4-2-7-5(3-6(4)10)8(12)9(13)11-7/h2-3H,1H3,(H,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMOFYMXAJLMJLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1Br)C(=O)C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5 Bromo 6 Methylindoline 2,3 Dione and Its Analogues
Established Synthetic Routes to the 5-Bromo-6-methylindoline-2,3-dione Core
The formation of the this compound nucleus is typically achieved through multi-step synthetic sequences that build the heterocyclic ring from acyclic or simpler aromatic precursors. These methods allow for precise control over the substitution pattern on the aromatic ring.
Multi-Step Organic Synthesis Techniques
The synthesis of indoline-2,3-diones (isatins) is a classic area of heterocyclic chemistry, with several named reactions providing reliable access to this core structure. libretexts.org These syntheses are generally multi-step processes that involve the formation of the indole (B1671886) ring followed by oxidation, or the direct cyclization to form the dione (B5365651) structure. libretexts.orgrsc.org
One of the most prominent methods is the Sandmeyer isatin (B1672199) synthesis . This technique involves the reaction of an aniline (B41778) with chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632) to form an isonitrosoacetanilide intermediate. This intermediate, upon treatment with a strong acid such as sulfuric acid, undergoes cyclization to yield the indoline-2,3-dione. For the target molecule, this would involve starting with the appropriately substituted aniline.
Another classical approach is the Martinet isatin synthesis , which involves the reaction of an aniline with an α-keto-ester or its equivalent. While effective for certain substitution patterns, the Sandmeyer synthesis is often more versatile for preparing a wide range of substituted isatins.
Precursor Compounds and Their Derivation (e.g., Substituted Anilines, Chloral Hydrate)
The selection of appropriate starting materials is fundamental to the successful synthesis of this compound. The primary precursor for building the core ring system is a substituted aniline.
Substituted Anilines : For the target compound, the logical starting material is 4-bromo-5-methylaniline . The synthesis of this precursor itself can be a multi-step process, often starting from a more common chemical like m-toluidine. The synthesis might proceed by first acetylating the amine to protect it and direct subsequent electrophilic aromatic substitution, followed by bromination and then deprotection to yield the desired 4-bromo-5-methylaniline.
Chloral Hydrate and Hydroxylamine : In the context of the Sandmeyer synthesis, chloral hydrate (CCl₃CH(OH)₂) and a hydroxylamine salt (e.g., NH₂OH·HCl) are crucial reagents. They react with the substituted aniline in an aqueous solution to form the key isonitrosoacetanilide intermediate. This intermediate is then isolated and subjected to acid-catalyzed cyclization to form the indoline-2,3-dione ring.
Bromination Strategies for Position-Specific Substitution
An alternative to starting with a pre-brominated aniline is to introduce the bromine atom at a later stage of the synthesis. This involves the direct bromination of a 6-methylindoline-2,3-dione precursor. The directing effects of the substituents on the indole ring govern the regioselectivity of this electrophilic substitution. The acyl group at position 2 and the carbonyl at position 3 are deactivating, while the methyl group at C6 and the NH group are activating and ortho-, para-directing.
The bromination would be expected to occur at the C5 position due to the directing influence of the NH and methyl groups. Common brominating agents are employed for this purpose.
N-Bromosuccinimide (NBS) : NBS is a mild and selective brominating agent often used for aromatic compounds. The reaction is typically carried out in a suitable solvent like 1,2-dimethoxyethane (B42094) (DME) or carbon tetrachloride. researchgate.netnih.gov
Bromine (Br₂) : Elemental bromine can also be used, often in the presence of a Lewis acid catalyst or in a solvent like acetic acid or carbon tetrachloride. researchgate.net Careful control of stoichiometry and reaction conditions is necessary to prevent over-bromination.
| Reagent | Solvent | Conditions | Outcome | Reference |
| N-Bromosuccinimide (NBS) | 1,2-Dimethoxyethane | Room Temperature | Regioselective Bromination | researchgate.net |
| Bromine (Br₂) | Carbon Tetrachloride | - | Regioselective Bromination | nih.govresearchgate.net |
| Bromine (Br₂) | Acetic Acid | - | Bromination of Indole Ring | google.com |
This table presents generalized conditions for the bromination of indole-type systems, applicable to the synthesis of the target compound.
Advanced Functionalization and Derivatization Strategies
Once the this compound core is synthesized, its structure can be further diversified through various functionalization reactions. These modifications are key to tuning the molecule's properties for specific applications.
N-Alkylation Reactions under Phase Transfer Catalysis Conditions
The nitrogen atom of the indoline-2,3-dione ring is a nucleophilic site that can be readily alkylated. Phase Transfer Catalysis (PTC) is a highly effective method for this transformation, allowing the reaction between the water-insoluble organic substrate and an aqueous solution of a base and the alkylating agent. researchgate.net
The reaction typically involves deprotonating the N-H group with a base (like NaOH or K₂CO₃) to form an anion. unife.it A phase transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide, TBAB), transports the anion into the organic phase where it reacts with an alkyl halide (e.g., alkyl bromide or iodide). unife.itnih.gov This method offers good yields and proceeds under mild conditions.
| Catalyst | Base | Alkylating Agent | Solvent | Outcome | Reference |
| Tetrabutylammonium Bromide (TBAB) | K₂CO₃ | Alkyl Bromide | DMF | N-Alkylated Isatin | |
| Tetrabutylammonium Hydrogen Sulfate | 50% aq. NaOH | Alkyl Iodide/Sulfate | Benzene (B151609) | N-Alkylated Indole | unife.it |
| Cinchona Alkaloid Derivatives | Various | Michael Acceptors | Dichloromethane | Chiral N-Alkylated Indoles | researchgate.net |
This table summarizes typical conditions for N-alkylation of indoline-2,3-diones and related indoles using Phase Transfer Catalysis.
Suzuki-Miyaura Cross-Coupling for Aryl Substituent Introduction
The bromine atom at the C5 position serves as a versatile handle for introducing new carbon-carbon bonds via transition metal-catalyzed cross-coupling reactions. nih.gov The Suzuki-Miyaura coupling is a particularly powerful method for this purpose, enabling the formation of biaryl structures by coupling the bromo-substituted isatin with an organoboron reagent, typically a boronic acid or ester. yonedalabs.comlibretexts.org
This reaction is catalyzed by a palladium complex and requires a base. yonedalabs.comnih.gov The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation with the boronic acid (activated by the base), and finally reductive elimination to yield the arylated product and regenerate the palladium(0) catalyst. libretexts.org This reaction is known for its high functional group tolerance and has been successfully applied to a wide range of bromo-substituted heterocycles, including bromoindoles. nih.govnih.govresearchgate.net
| Palladium Catalyst | Ligand | Base | Boron Reagent | Solvent | Reference |
| Pd(OAc)₂ | PPh₃ | K₂CO₃ | Arylboronic Acid | Dioxane/H₂O | nih.gov |
| Pd Nanoparticles | None | - | Phenylboronic Acid | - | researchgate.net |
| CataXCium A Pd G3 | - | K₃PO₄ | Various Boronic Esters | Dioxane/H₂O | nih.gov |
This table illustrates common components used in Suzuki-Miyaura cross-coupling reactions on bromo-substituted aromatic and heterocyclic systems.
1,3-Dipolar Cycloaddition Reactions for Heterocyclic Annulation
The isatin scaffold, particularly substituted variants like 5-bromoisatin (B120047), serves as a valuable precursor for 1,3-dipolar cycloaddition reactions, a powerful method for constructing five-membered heterocyclic rings. nih.govscilit.compreprints.org This type of reaction involves the addition of a 1,3-dipole to a dipolarophile, leading to a cycloadduct. preprints.org In the context of this compound analogs, the isatin core can be modified to act as the dipolarophile.
A common strategy involves the N-alkylation of the isatin, for instance, N-allylation of 5-bromoisatin, to introduce a reactive double bond. scilit.com This N-allyl-5-bromoindoline-2,3-dione can then react with a 1,3-dipole, such as a nitrone or an azomethine ylide, to generate complex spiro-heterocyclic systems. nih.govscilit.com The reaction proceeds via a concerted mechanism where the dipole adds across the double bond of the allyl group, creating a new five-membered ring fused in a spiro fashion to the oxindole (B195798) core. rsc.org These reactions are often regioselective and stereoselective, providing a direct route to structurally diverse molecules. preprints.orgmdpi.com For example, the reaction of N-allyl-5-bromoisatin with C-phenyl-N-methylnitrone results in the formation of a spiro-isoxazolidine derivative.
| Reactants | Dipole | Product Type | Reference |
| N-allyl-5-bromoindoline-2,3-dione | C-phenyl-N-methylnitrone | Spiro-isoxazolidine | scilit.com |
| Isatin-derived azomethine ylides | Alkenes/Alkynes | Spiro-pyrrolidines | rsc.org |
| N-trifluoroethyl isatin ketimines | Chalcones | Spiro-pyrrolidines | organic-chemistry.org |
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Triazole Hybridization
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a premier example of "click chemistry," enabling the efficient and specific formation of 1,4-disubstituted 1,2,3-triazoles under mild conditions. wikipedia.orgorganic-chemistry.org This methodology is extensively used to link different molecular fragments and has been applied to isatin derivatives to create novel hybrid molecules. rsc.org
To achieve triazole hybridization, the isatin core must be functionalized with either an azide (B81097) or a terminal alkyne group. For instance, N-propargyl isatin derivatives can be synthesized and subsequently reacted with various organic azides in the presence of a copper(I) catalyst. rsc.org The catalyst, often generated in situ from a copper(II) salt and a reducing agent or by using a copper(I) salt directly, facilitates the cycloaddition to exclusively yield the 1,4-triazole regioisomer. researchgate.netnih.gov This approach has been utilized in one-pot, multi-component reactions to synthesize complex spiro-chromenocarbazole-tethered 1,2,3-triazoles starting from N-propargyl isatin derivatives. rsc.org The reaction is compatible with a wide range of functional groups, making it a robust tool for creating libraries of isatin-triazole conjugates. researchgate.net
Reductive Coupling Pathways of Isatin Derivatives
The carbonyl group at the C3 position of the isatin ring is electrophilic and susceptible to reductive coupling reactions. These reactions can form a new carbon-carbon bond, leading to dimers or coupled products with other molecules. A classic example is the pinacol (B44631) coupling reaction, which involves the one-electron reduction of the ketone to form a ketyl radical anion. nih.govnih.gov Two of these radicals can then dimerize to form a vicinal diol, known as a pinacol. For isatins, this homocoupling leads to the formation of 3,3'-dihydroxy-3,3'-bis(indolin-2-one) derivatives.
More advanced methods involve cross-coupling reactions. Nickel-catalyzed reductive coupling of isatins with aryl iodides, using sec-butanol as a mild reductant, provides access to 3-aryl-3-hydroxyoxindoles. researchgate.net This transformation avoids the need for stoichiometric organometallic reagents. researchgate.net Similarly, metal-free reductive coupling reactions between N-protected isatins and aldehydes can be achieved using diethyl phosphite (B83602) as the reductant, yielding cross-coupled diol products with high diastereoselectivity. wikipedia.org Another variation is the phosphite-mediated reductive cross-coupling of N-alkylisatins with electron-deficient alkenes like nitrostyrenes, which constructs polyfunctionalized tertiary phosphates. nih.gov These methods showcase the versatility of the isatin C3-carbonyl in constructing complex molecular architectures through controlled reduction and bond formation. researchgate.net
Condensation Reactions for Formation of Polycyclic Systems (e.g., Trisindolines)
Isatins are excellent substrates for acid-catalyzed condensation reactions with electron-rich aromatic compounds, such as indoles, to form polycyclic systems. A prominent example is the synthesis of trisindolines, which are 3,3-di(indolyl)oxindoles. This reaction involves the electrophilic substitution of two indole molecules onto the C3-carbon of the isatin ring.
The mechanism proceeds through the acid-catalyzed activation of the C3-carbonyl group of the isatin, making it highly electrophilic. This intermediate is then attacked by the nucleophilic C3-position of an indole molecule. Subsequent dehydration generates a new intermediate that reacts with a second indole molecule to furnish the final trisindoline product. Research has shown that substituted isatins, including 5-bromo isatins, react efficiently with indole or its derivatives, such as 5-methylindole, to produce the corresponding substituted trisindolines in high yields. Solid acid catalysts like Amberlyst-15 have been found to be effective and reusable for this transformation.
Optimization of Reaction Conditions and Yield Enhancements
Solvent Effects and Catalytic Systems
The optimization of reaction conditions is paramount for maximizing product yields, minimizing reaction times, and ensuring selectivity in the synthesis of this compound analogs. The choice of solvent and catalyst is particularly critical.
Solvent Effects: The polarity and protic nature of the solvent can significantly influence reaction rates and outcomes. For instance, in the synthesis of N-fused 1,4-dihydropyridine (B1200194) scaffolds from related cyclic precursors, a water-ethanol (8:2) mixture under reflux conditions was found to be optimal, providing an excellent yield of 92%. researchgate.net In other cases, such as the silver-promoted oxidative coupling of phenylpropanoids, acetonitrile (B52724) provided the best balance between substrate conversion and selectivity, outperforming more traditional solvents like benzene or dichloromethane. For methylation reactions, less polar solvents such as tetrahydrofuran (B95107) (THF) or ethyl acetate (B1210297) (AcOEt) can improve the regioselectivity compared to more polar solvents like N,N-dimethylformamide (DMF) or acetone, although higher temperatures may be required to achieve efficient conversion.
Catalytic Systems: The selection of an appropriate catalyst is crucial. In acid-catalyzed condensations for trisindoline synthesis, solid acid catalysts like Amberlyst-15 are effective and offer the advantage of being reusable. For CuAAC reactions, the catalyst system can be a simple copper(I) salt like CuI, or more complex, well-defined copper(I) complexes with ligands such as N-heterocyclic carbenes (NHCs) or tris-(benzyltriazolylmethyl)amine (TBTA), which can enhance catalytic activity and prevent side reactions. wikipedia.orgorganic-chemistry.org In some reductive couplings, a nickel catalyst (NiBr₂·diglyme) paired with a specific phosphine (B1218219) ligand was found to be most effective. researchgate.net The optimization data below illustrates how systematic screening of catalysts and solvents leads to improved yields.
Table: Optimization of Reaction Conditions for a Catalytic Reaction
| Entry | Catalyst (mol%) | Solvent | Conditions | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1 | Piperidine (20) | Ethanol | Reflux | ~50 | researchgate.net |
| 2 | DABCO (20) | Ethanol | Reflux | ~50 | researchgate.net |
| 3 | InCl₃ (5) | Water-EtOH (8:2) | Reflux | 85 | researchgate.net |
| 4 | InCl₃ (10) | Water-EtOH (8:2) | Reflux | 92 | researchgate.net |
Data adapted from a representative catalytic reaction optimization study. researchgate.net
Purification Methodologies (e.g., Recrystallization)
After the synthesis, purification of the target compound is a critical step to remove unreacted starting materials, catalysts, and byproducts. For crystalline solids like this compound and its derivatives, recrystallization is a highly effective and commonly employed method. This technique relies on the difference in solubility of the desired compound and impurities in a specific solvent or solvent mixture at different temperatures.
The general procedure involves dissolving the crude product in a minimum amount of a suitable hot solvent, followed by slow cooling to induce the formation of pure crystals, leaving the impurities dissolved in the mother liquor. For example, crude 5-bromoisatin can be effectively purified by recrystallization from ethanol. In other cases, a mixture of solvents may be necessary. The purification of 5-bromo-8-nitroisoquinoline (B189721) was achieved by recrystallization from a heptane-toluene mixture.
Following crystallization, the pure product is typically isolated by vacuum filtration, washed with a small amount of cold solvent to remove any residual mother liquor, and then dried to a constant weight. For non-crystalline products or when recrystallization is ineffective, column chromatography on silica (B1680970) gel is an alternative and powerful purification technique.
Comprehensive Spectroscopic and Structural Characterization of 5 Bromo 6 Methylindoline 2,3 Dione
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
The ¹H NMR spectrum of 5-Bromo-6-methylindoline-2,3-dione is anticipated to display distinct signals corresponding to the aromatic protons, the methyl group protons, and the N-H proton of the indoline (B122111) core. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the bromine atom and the two carbonyl groups, as well as the electron-donating nature of the methyl group.
Based on the analysis of related structures, the following proton signals are predicted:
Aromatic Protons: The indoline ring possesses two aromatic protons. The proton at the C7 position is expected to appear as a singlet due to the absence of adjacent protons. The proton at the C4 position will also likely appear as a singlet. The electron-withdrawing bromine at C5 and the carbonyl group at C2 will deshield these protons, shifting their signals downfield.
Methyl Protons: The methyl group attached to C6 will give rise to a singlet, integrating to three protons. Its chemical shift will be in the typical alkyl-aromatic range.
N-H Proton: The proton attached to the nitrogen atom (N-H) is expected to be a broad singlet. Its chemical shift can be highly variable depending on the solvent, concentration, and temperature, due to hydrogen bonding.
Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| H-4 | 7.6 - 7.8 | s |
| H-7 | 7.0 - 7.2 | s |
| -CH₃ | 2.2 - 2.4 | s |
| N-H | 8.0 - 11.0 | br s |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum will provide information on each unique carbon atom in this compound. The carbonyl carbons are expected to have the most downfield chemical shifts.
Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C2 (C=O) | 180 - 185 |
| C3 (C=O) | 158 - 162 |
| C3a | 120 - 125 |
| C4 | 125 - 130 |
| C5 | 115 - 120 |
| C6 | 140 - 145 |
| C7 | 110 - 115 |
| C7a | 150 - 155 |
| -CH₃ | 15 - 20 |
Two-Dimensional NMR Techniques for Connectivity Elucidation
To definitively assign the proton and carbon signals and confirm the connectivity of the atoms, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be essential.
COSY: A COSY experiment would be expected to show no correlations for the predicted singlet aromatic and methyl protons, confirming their isolated nature.
HSQC: An HSQC spectrum would reveal the direct one-bond correlations between protons and the carbon atoms they are attached to. This would allow for the unambiguous assignment of the C4-H4, C7-H7, and the methyl C-H signals.
X-ray Crystallography for Definitive Solid-State Structure Determination
While no experimental crystal structure for this compound has been reported, we can infer its likely solid-state characteristics by examining the crystal structure of a closely related analog, 5-Bromo-1-methylindoline-2,3-dione researchgate.net.
Single-Crystal X-ray Diffraction Data Acquisition and Refinement
For the analog, 5-Bromo-1-methylindoline-2,3-dione, single-crystal X-ray diffraction data was collected, and the structure was solved and refined. The key crystallographic data for this related compound is presented below.
Crystallographic Data for 5-Bromo-1-methylindoline-2,3-dione researchgate.net
| Parameter | Value |
| Chemical Formula | C₉H₆BrNO₂ |
| Formula Weight | 240.06 |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 4.0634 (1) |
| b (Å) | 11.9235 (3) |
| c (Å) | 18.0978 (5) |
| β (°) | 96.170 (2) |
| Volume (ų) | 871.76 (4) |
| Z | 4 |
| Dx (Mg m⁻³) | 1.829 |
It is plausible that this compound would also crystallize in a common space group, with the unit cell parameters being influenced by the different packing arrangement caused by the N-H group (capable of hydrogen bonding) and the methyl group at C6 instead of N1.
Analysis of Molecular Geometry and Conformation
The analysis of the crystal structure of 5-Bromo-1-methylindoline-2,3-dione reveals that the indoline ring system is nearly planar. researchgate.net A similar planarity is expected for this compound. The bond lengths and angles would be influenced by the electronic effects of the substituents. The C-Br bond length is expected to be in the typical range for an aryl bromide. The C=O bond lengths will be characteristic of ketones.
Investigation of Intermolecular Interactions
The specific crystal structure and, consequently, the direct experimental data on the intermolecular interactions of this compound are not extensively documented in publicly available literature. However, a detailed analysis of the closely related isomer, 5-Bromo-1-methylindoline-2,3-dione , provides significant insights into the probable intermolecular forces at play.
In the crystal structure of 5-Bromo-1-methylindoline-2,3-dione, the molecules are linked to form a three-dimensional network through a combination of weak C—H⋯O hydrogen bonds and π–π stacking interactions. researchgate.net The inter-centroid distance for the π–π interactions is reported to be 3.510 (2) Å. researchgate.net
A similar arrangement is observed in the crystal structure of 5-bromo-1-ethylindoline-2,3-dione , where molecules are linked by C—H⋯O hydrogen bonds. nih.gov Additionally, parallel chains in this structure are connected via weak slipped parallel π–π interactions with an inter-centroid distance of 3.6107 (14) Å and a short Br⋯O contact of 3.183 (2) Å. nih.gov
Table 1: Intermolecular Interaction Data for Related Compounds
| Compound | Interaction Type | Geometric Parameter | Reference |
| 5-Bromo-1-methylindoline-2,3-dione | C—H⋯O Hydrogen Bonds | - | researchgate.net |
| π–π Stacking | Inter-centroid distance = 3.510 (2) Å | researchgate.net | |
| 5-bromo-1-ethylindoline-2,3-dione | C—H⋯O Hydrogen Bonds | - | nih.gov |
| Slipped Parallel π–π Stacking | Inter-centroid distance = 3.6107 (14) Å | nih.gov | |
| Br⋯O Contact | 3.183 (2) Å | nih.gov |
Assessment of Molecular Planarity and Aromaticity
The molecular framework of this compound consists of a fused bicyclic system, an indoline-2,3-dione core. The planarity of this system is a key feature. In the related compound, 5-Bromo-1-methylindoline-2,3-dione , the indoline ring system, along with the two ketone oxygen atoms and the bromine atom, are nearly coplanar. researchgate.net The largest deviation from the mean plane for this molecule is a mere -0.1025 (4) Å. researchgate.net
Similarly, in the two independent molecules found in the asymmetric unit of 5-bromo-1-ethylindoline-2,3-dione , the indoline ring system is almost planar, with maximum deviations of 0.016 (2) Å and 0.040 (13) Å. nih.gov This high degree of planarity is characteristic of the isatin (B1672199) core.
The aromaticity of this compound is primarily attributed to the benzene (B151609) ring. This six-membered ring, with its alternating double bonds, fulfills Hückel's rule for aromaticity. The electron-withdrawing effects of the adjacent dicarbonyl groups and the bromine atom, along with the electron-donating effect of the methyl group, modulate the electron density of the aromatic ring.
Vibrational Spectroscopy
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
Table 2: Predicted FT-IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |
| N-H (lactam) | 3300-3100 | Stretching |
| C-H (aromatic) | 3100-3000 | Stretching |
| C-H (methyl) | 2960-2850 | Stretching |
| C=O (keto) | ~1765 | Asymmetric Stretching |
| C=O (lactam) | ~1745 | Symmetric Stretching |
| C=C (aromatic) | 1600-1450 | Stretching |
| C-N | 1300-1200 | Stretching |
| C-Br | 700-500 | Stretching |
The two carbonyl groups at the 2 and 3 positions of the indoline ring are expected to show strong absorption bands in the region of 1700-1800 cm⁻¹. The lactam N-H stretching vibration should appear as a broad band in the region of 3100-3300 cm⁻¹. Aromatic C-H stretching vibrations are anticipated around 3000-3100 cm⁻¹, while the C-H stretching of the methyl group will be observed in the 2850-2960 cm⁻¹ range. The C-Br stretching frequency typically appears in the lower frequency region of the spectrum.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-resolution mass spectrometry is a powerful tool for confirming the elemental composition of a molecule. For this compound, with the molecular formula C₉H₆BrNO₂, the theoretical exact mass can be calculated.
Table 3: Theoretical HRMS Data for this compound
| Ion | Molecular Formula | Calculated Exact Mass (Da) |
| [M]⁺ | C₉H₆⁷⁹Br¹⁴N¹⁶O₂ | 238.9582 |
| C₉H₆⁸¹Br¹⁴N¹⁶O₂ | 240.9561 | |
| [M+H]⁺ | C₉H₇⁷⁹Br¹⁴N¹⁶O₂ | 239.9659 |
| C₉H₇⁸¹Br¹⁴N¹⁶O₂ | 241.9639 | |
| [M+Na]⁺ | C₉H₆⁷⁹Br¹⁴N¹⁶NaO₂ | 261.9479 |
| C₉H₆⁸¹Br¹⁴N¹⁶NaO₂ | 263.9459 |
The presence of bromine, with its two stable isotopes ⁷⁹Br and ⁸¹Br in nearly equal abundance, will result in a characteristic isotopic pattern in the mass spectrum, with two peaks of almost equal intensity separated by approximately 2 Da.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
The UV-Vis spectrum of this compound is expected to exhibit absorption bands corresponding to n → π* and π → π* electronic transitions. The chromophores responsible for these absorptions are the α-dicarbonyl system and the substituted benzene ring.
The π → π* transitions, typically of high intensity, arise from the promotion of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic ring and the carbonyl groups. These are expected to appear at shorter wavelengths. The n → π* transitions, which are generally of lower intensity, involve the excitation of a non-bonding electron from the oxygen atoms of the carbonyl groups to an antibonding π* orbital. These transitions are expected at longer wavelengths and are responsible for the color of many isatin derivatives.
For instance, brominated 5,6-dihydroxyindole (B162784) carboxylate derivatives, which are related to melanin (B1238610) precursors, show a λmax around 330 nm. umaine.edu Isatin itself and its simple derivatives typically display absorption maxima in the range of 240-260 nm and a weaker band in the visible region around 420 nm, which is responsible for their orange-red color. The specific absorption maxima for this compound will be influenced by the electronic effects of the bromo and methyl substituents on the aromatic ring.
Computational Chemistry and Theoretical Investigations of 5 Bromo 6 Methylindoline 2,3 Dione
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. scirp.org It is widely employed to predict molecular properties, including geometry, spectroscopic signatures, and reactivity, offering results that often correlate well with experimental data. scirp.orgresearchgate.net For this analysis, methods like the B3LYP functional combined with a basis set such as 6-311++G(d,p) are typically used for robust calculations. dergipark.org.trresearchgate.net
Electronic Structure Elucidation and Geometry Optimization
The first step in computational analysis is to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. Starting with an approximate structure, the calculation iteratively adjusts bond lengths, bond angles, and dihedral angles to find the configuration with the lowest possible energy.
For 5-Bromo-6-methylindoline-2,3-dione, the indoline (B122111) ring system, which includes the bromo and methyl substituents, along with the two ketone oxygen atoms, would be expected to be nearly planar. The optimization process would precisely calculate the atomic coordinates to achieve a stable structure. These theoretical parameters can then be compared with experimental data from techniques like X-ray crystallography, if available for the compound or its close analogs, to validate the computational method. For instance, studies on similar indoline-2,3-dione derivatives provide a benchmark for expected structural parameters. farmaceut.org
Below is a table representing typical geometric parameters that would be determined through DFT calculations.
| Parameter | Atom Pair/Trio | Expected Value (Å or °) |
| Bond Length | C=O (ketone) | ~1.22 Å |
| C-Br | ~1.89 Å | |
| C-C (aromatic) | ~1.39 - 1.41 Å | |
| C-N | ~1.38 Å | |
| Bond Angle | O=C-C | ~120° |
| C-C-Br | ~120° | |
| Dihedral Angle | C-C-N-C | ~0° (for planarity) |
Note: These are representative values and the actual calculated values would be specific to the molecule's optimized geometry.
Frontier Molecular Orbital (HOMO-LUMO) Analysis
Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO, acting as an electron donor, is related to the molecule's nucleophilicity, while the LUMO, an electron acceptor, relates to its electrophilicity. youtube.com
| Orbital Parameter | Expected Energy (eV) | Significance |
| EHOMO | -6.0 to -7.0 | Electron-donating ability (nucleophilicity) |
| ELUMO | -1.5 to -2.5 | Electron-accepting ability (electrophilicity) |
| HOMO-LUMO Gap (ΔE) | ~4.5 | Chemical reactivity and kinetic stability |
Note: Values are estimations based on related compounds and can vary with the computational method.
Prediction of Spectroscopic Parameters and Validation with Experimental Data
DFT calculations are highly effective in predicting various spectroscopic parameters, which can then be compared with experimental spectra to confirm the molecular structure.
Vibrational Spectroscopy (FT-IR and Raman): Theoretical calculations can predict the vibrational frequencies and intensities of a molecule. These calculated frequencies are often scaled by a specific factor (e.g., 0.9619) to correct for anharmonicity and other systematic errors, providing a strong correlation with experimental FT-IR and Raman spectra. researchgate.net
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is frequently used to calculate the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) of a molecule in a solvent. dergipark.org.tr These predicted shifts are invaluable for assigning signals in experimental NMR spectra.
A comparison between theoretical and experimental data for a related isatin (B1672199) derivative demonstrates the accuracy of such predictions. researchgate.net
| Spectroscopic Data | Predicted Value | Experimental Value |
| FT-IR (C=O stretch) | ~1750 cm⁻¹ | ~1745 cm⁻¹ |
| ¹³C NMR (C=O) | ~180 ppm | ~182 ppm |
| ¹H NMR (Aromatic H) | 7.0 - 8.0 ppm | 7.2 - 8.1 ppm |
Note: The table shows hypothetical but realistic data for illustrative purposes.
Molecular Electrostatic Potential (MESP) Mapping and Charge Distribution Analysis
The Molecular Electrostatic Potential (MESP) map is a visual tool that illustrates the charge distribution within a molecule, highlighting regions that are electron-rich or electron-poor. rsc.org It is invaluable for predicting how a molecule will interact with other species, particularly in identifying sites for nucleophilic and electrophilic attacks. researchgate.netresearchgate.net
On an MESP map, electron-rich regions, which are susceptible to electrophilic attack, are typically colored red. These areas correspond to negative electrostatic potential and are usually found around electronegative atoms like oxygen. Conversely, electron-poor regions, susceptible to nucleophilic attack, are colored blue and represent positive electrostatic potential, often located around hydrogen atoms. achemblock.com For this compound, the MESP would show significant negative potential around the two carbonyl oxygen atoms and the bromine atom, while positive potential would be concentrated on the N-H proton and aromatic hydrogens.
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines charge transfer and delocalization effects by analyzing the interactions between filled (donor) and empty (acceptor) orbitals. dergipark.org.tr The strength of these interactions is quantified by the second-order perturbation energy, E(2).
A higher E(2) value indicates a more significant interaction between the donor and acceptor orbitals, suggesting greater electron delocalization and stabilization of the molecule. For this compound, key interactions would likely involve the lone pairs of the oxygen and bromine atoms acting as donors and the antibonding π* orbitals of the carbonyl and aromatic ring systems acting as acceptors. This analysis helps to rationalize the molecule's electronic structure and stability. researchgate.net
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Type of Interaction |
| LP (O) | π* (C=O) | High | Resonance stabilization |
| LP (N) | π* (C=C) | Moderate | Delocalization into the aromatic ring |
| LP (Br) | σ* (C-C) | Low | Hyperconjugative interaction |
Note: LP denotes a lone pair orbital. The table illustrates the type of data generated from an NBO analysis.
Thermodynamic Property Calculations (e.g., Entropy, Heat Capacity)
DFT calculations can also be used to predict the thermodynamic properties of a molecule at different temperatures based on its vibrational frequencies. mdpi.com Key properties include:
Zero-Point Vibrational Energy (ZPVE): The energy of the molecule at 0 Kelvin.
Heat Capacity (Cv): The amount of heat required to raise the temperature of the substance by a certain amount.
Entropy (S): A measure of the randomness or disorder of the system.
Enthalpy (H): The total heat content of the system.
These thermodynamic parameters are crucial for understanding the stability of the molecule and for predicting the energetics of chemical reactions it might undergo. The values of heat capacity, entropy, and enthalpy typically increase with temperature. mdpi.commdpi.com
| Thermodynamic Property (at 298.15 K) | Calculated Value | Unit |
| Zero-Point Vibrational Energy | (Specific Value) | kcal/mol |
| Molar Heat Capacity at Constant Volume (Cv) | (Specific Value) | cal/mol·K |
| Entropy (S) | (Specific Value) | cal/mol·K |
Note: Specific values are omitted as they are highly dependent on the computational model and have not been specifically published for this compound.
Molecular Modeling and Simulation Approaches
Molecular modeling and simulation are cornerstones of modern drug discovery, enabling the visualization and prediction of molecular interactions and dynamics.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial for understanding the potential biological activity of a compound like this compound. The process involves placing the ligand in the binding site of a target protein and calculating the binding affinity, or docking score, which estimates the strength of the interaction.
For isatin derivatives, common biological targets for docking studies include protein kinases, caspases, and viral proteases, due to their known inhibitory activities. For instance, a hypothetical docking study of this compound against a target such as Glycogen Synthase Kinase-3β (GSK-3β), a known target for isatins, would aim to identify key interactions. These interactions typically include hydrogen bonds between the isatin's carbonyl groups and amino acid residues in the protein's active site, as well as hydrophobic interactions involving the aromatic ring system. The bromo and methyl substituents on the benzene (B151609) ring would also influence the binding orientation and affinity through steric and electronic effects.
Table 1: Illustrative Molecular Docking Results for this compound against Hypothetical Biological Targets
| Target Protein | PDB ID | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
| Kinase A | XXXX | -8.5 | LYS69, ASP184 |
| Protease B | YYYY | -7.9 | HIS41, CYS145 |
| Enzyme C | ZZZZ | -9.1 | ARG120, GLU222 |
Note: The data in this table is illustrative and not based on published results for this compound.
Following molecular docking, molecular dynamics (MD) simulations can provide deeper insights into the stability of the predicted ligand-receptor complex over time. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, offering a dynamic view of the binding process.
An MD simulation of the this compound-protein complex would reveal the flexibility of both the ligand and the protein's binding site. Key analyses from an MD simulation include the root-mean-square deviation (RMSD) to assess the stability of the complex, and the root-mean-square fluctuation (RMSF) to identify flexible regions of the protein. Furthermore, these simulations can confirm the persistence of hydrogen bonds and other interactions predicted by docking, providing a more rigorous validation of the binding mode.
Quantum Chemical Descriptors and Reactivity Indices
Quantum chemical methods, such as Density Functional Theory (DFT), are used to study the electronic structure and reactivity of molecules. These calculations can provide a wealth of information about a molecule's intrinsic properties, independent of its interaction with a biological target.
Global reactivity descriptors are derived from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). These descriptors, including chemical hardness, softness, and electronegativity, provide a general measure of a molecule's stability and reactivity. A large HOMO-LUMO energy gap generally implies high stability and low reactivity.
Local reactivity descriptors, such as Fukui functions, identify the most reactive sites within a molecule. For this compound, these calculations would likely indicate that the carbonyl carbons are susceptible to nucleophilic attack, while the nitrogen atom and oxygen atoms are prone to electrophilic attack. This information is valuable for understanding its chemical behavior and potential metabolic pathways.
Table 2: Hypothetical Quantum Chemical Descriptors for this compound (Calculated using DFT)
| Descriptor | Value (Arbitrary Units) | Interpretation |
| HOMO Energy | -6.5 eV | Electron-donating ability |
| LUMO Energy | -2.1 eV | Electron-accepting ability |
| HOMO-LUMO Gap | 4.4 eV | Chemical stability and reactivity |
| Chemical Hardness | 2.2 | Resistance to change in electron distribution |
| Electronegativity | 4.3 | Electron-attracting power |
Note: The data in this table is for illustrative purposes and not based on published results.
Nonlinear optical (NLO) materials have applications in optoelectronics and photonics. Computational methods can predict the NLO properties of a molecule by calculating its polarizability and hyperpolarizability. Molecules with significant charge transfer characteristics, often found in donor-acceptor systems, tend to exhibit higher NLO responses.
For this compound, the presence of the electron-withdrawing carbonyl groups and the polarizable aromatic system could confer some NLO activity. Quantum chemical calculations would quantify the first-order hyperpolarizability (β), a key measure of a molecule's NLO response. The results would indicate its potential for use in the development of new optical materials.
Reactivity Profiles and Mechanistic Studies of 5 Bromo 6 Methylindoline 2,3 Dione
Influence of Bromine and Methyl Substituents on Ring Reactivity
The substitution pattern on the benzene (B151609) ring of the indoline-2,3-dione scaffold significantly modulates its reactivity. In 5-Bromo-6-methylindoline-2,3-dione, the bromine atom at the 5-position and the methyl group at the 6-position exert opposing electronic effects that influence the electron density distribution across the aromatic system and the reactivity of the carbonyl groups.
The bromine atom, being a halogen, is an electron-withdrawing group primarily through its inductive effect (-I). This effect decreases the electron density of the aromatic ring, making it less susceptible to electrophilic attack compared to unsubstituted isatin (B1672199). Conversely, the methyl group at the 6-position is an electron-donating group through hyperconjugation and a weak inductive effect (+I). This electron-donating nature tends to activate the ring towards electrophilic substitution.
Regarding nucleophilic reactions, the electron-withdrawing nature of the bromine atom is expected to enhance the electrophilicity of the carbonyl carbons, particularly the C3-carbonyl group. researchgate.net This increased electrophilicity makes the molecule more susceptible to nucleophilic attack at this position. The electron-donating methyl group would slightly counteract this effect, but the influence of the halogen is generally considered to be more dominant in this context. researchgate.net
Table 1: Electronic Effects of Substituents on the Aromatic Ring of this compound
| Substituent | Position | Electronic Effect | Influence on Ring Reactivity |
| Bromine | 5 | -I (Inductive), +M (Mesomeric) | Deactivating, increases electrophilicity of carbonyls |
| Methyl | 6 | +I (Inductive), Hyperconjugation | Activating |
Detailed Mechanistic Investigations of Electrophilic and Nucleophilic Pathways
Detailed mechanistic studies specifically for this compound are not extensively reported in the literature. However, the general mechanistic pathways for electrophilic and nucleophilic reactions of substituted isatins can be extrapolated to this compound.
Electrophilic Pathways: Electrophilic substitution on the aromatic ring of isatins generally requires harsh conditions due to the deactivating effect of the dicarbonyl moiety. For this compound, the position of further electrophilic attack will be directed by the existing substituents. The interplay between the ortho-, para-directing bromine and methyl groups would likely lead to a mixture of products, with the precise regioselectivity depending on the nature of the electrophile and the reaction conditions.
Nucleophilic Pathways: The C3 carbonyl group of the isatin core is highly electrophilic and is the primary site for nucleophilic attack. nih.gov This reactivity is fundamental to many synthetic applications of isatins.
The general mechanism for nucleophilic addition to the C3 carbonyl involves the attack of a nucleophile to form a tetrahedral intermediate. This intermediate can then be protonated to yield a 3-hydroxy-2-oxindole derivative. The enhanced electrophilicity of the C3 carbonyl in this compound, due to the electron-withdrawing bromine, facilitates this type of reaction. researchgate.net
For instance, in condensation reactions with primary amines, the initial nucleophilic attack of the amine on the C3 carbonyl leads to a hemiaminal intermediate, which then dehydrates to form a Schiff base (an imine).
Studies on Reaction Selectivity and Stereochemical Control
The study of reaction selectivity, including regioselectivity and stereoselectivity, is crucial for the synthetic application of this compound.
Regioselectivity: In electrophilic substitution reactions, the regioselectivity is dictated by the directing effects of the bromine and methyl groups. Computational studies on substituted benzenes can help predict the most likely sites of substitution. For nucleophilic attack, the C3 carbonyl is overwhelmingly the more reactive site compared to the C2 amide carbonyl. This high regioselectivity is a cornerstone of isatin chemistry.
Stereochemical Control: When a new stereocenter is formed at the C3 position during a nucleophilic addition, controlling the stereochemical outcome is a significant challenge and an active area of research. The synthesis of single enantiomers or diastereomers often requires the use of chiral auxiliaries, chiral catalysts, or stereoselective reagents. While specific studies on this compound are scarce, research on other substituted isatins has demonstrated that high levels of stereocontrol can be achieved in reactions such as aldol (B89426) additions, Henry reactions, and cycloadditions. The steric and electronic properties of the substituents on the isatin ring can influence the facial selectivity of the nucleophilic attack, thereby affecting the stereochemical outcome.
Stability and Degradation Pathways
The stability of this compound is an important consideration for its synthesis, storage, and application. Generally, halogenated isatins exhibit good thermal stability. mdpi.com However, like many organic compounds, it can be susceptible to degradation under certain conditions, such as exposure to strong acids, bases, or prolonged exposure to light.
One potential degradation pathway for isatins involves the cleavage of the amide bond (N1-C2) under strong basic conditions, leading to the formation of the corresponding isatinic acid salt. Acidic conditions can also promote various reactions, including polymerization or decomposition, depending on the severity of the conditions.
Microbial degradation of substituted indoles has been studied, with isatins identified as key intermediates. mdpi.com The degradation often proceeds through hydroxylation and subsequent ring cleavage. While specific studies on this compound are not available, it is plausible that it could be a substrate for certain microorganisms, leading to its biodegradation in the environment. The presence of the bromine and methyl groups would likely influence the rate and pathway of such degradation. mdpi.com
Table 2: Summary of Reactivity and Stability of this compound
| Property | Description |
| Electrophilic Reactivity | Aromatic ring is moderately deactivated due to the competing effects of the bromo and methyl groups. |
| Nucleophilic Reactivity | Highly reactive at the C3-carbonyl group, enhanced by the electron-withdrawing bromine substituent. |
| Regioselectivity | High for nucleophilic attack at C3. For electrophilic attack, it is directed by both Br and CH₃ groups. |
| Stereoselectivity | A key challenge in reactions forming a new stereocenter at C3. |
| Stability | Generally stable, but can degrade under strong acidic or basic conditions. Susceptible to microbial degradation. |
Structure Activity Relationship Sar Studies of 5 Bromo 6 Methylindoline 2,3 Dione Derivatives in Biological Systems
Positional Scanning of Substituents on the Indoline-2,3-dione Scaffold
The biological activity of indoline-2,3-dione derivatives is profoundly influenced by the placement of substituents on the core scaffold. Research has shown that modifications at positions C-3, C-5, C-6, and C-7 of the aromatic ring, as well as at the N-1 position, can dramatically alter the potency and selectivity of these compounds.
Substitutions at the C-3 position, in particular, have been a major focus of synthetic efforts. The introduction of various heterocyclic methylene (B1212753) substituents at this position has led to the discovery of potent receptor tyrosine kinase (RTK) inhibitors. nih.govacs.org For instance, the nature of the substituent at C-3 can determine the selectivity for different RTKs. Derivatives with a 3-[(five-membered heteroaryl ring)methylidenyl] group show high specificity for the VEGF receptor (Flk-1), while those with bulky substituted benzylidene groups at C-3 are more selective for the EGF and Her-2 receptors. acs.org
The aromatic ring of the isatin (B1672199) nucleus is also a critical site for modification. Studies have indicated that substitutions at positions C-5, C-6, and C-7 can enhance the inhibitory activity against enzymes like monoamine oxidase (MAO). nih.gov Specifically, the introduction of electron-donating or electron-withdrawing groups at these positions can modulate the electronic properties of the entire molecule, thereby affecting its interaction with biological targets. nih.gov For example, substitution at the C-5 position with electron-donating atoms like bromine or chlorine has been suggested to produce compounds with enhanced activity compared to the unsubstituted parent compound. nih.gov Conversely, moving a bromine substituent from the C-5 position to other positions, such as C-4, C-6, or C-7, has been shown to significantly reduce its resistance-modifying activity in certain contexts. nih.gov
The following table summarizes the observed effects of substituent positioning on the biological activity of indoline-2,3-dione derivatives.
| Position | Substituent Type | Observed Biological Effect | Target/Assay |
| C-3 | (Five-membered heteroaryl ring)methylidenyl | High selectivity | VEGF (Flk-1) RTK Inhibition acs.org |
| C-3 | Bulky substituted benzylidenyl | High selectivity | EGF and Her-2 RTK Inhibition acs.org |
| C-3 | 3-hydroxyphenyl | High anti-inflammatory activity | Nitric Oxide Production Inhibition mdpi.com |
| C-5 | Halogen (e.g., Bromine) | Essential for activity | Resistance-Modifying Agent (RMA) nih.gov |
| C-5 | Electron-donating groups (e.g., -CH3) | Improved potential | Antiproliferative Activity nih.gov |
| C-5, C-6, C-7 | Hydroxyl (-OH) groups | Increased activity compared to methyl groups | MAO Inhibition nih.gov |
Role of the Bromo and Methyl Groups in Modulating Biological Responses
The presence of specific functional groups, such as bromo and methyl moieties, at particular positions on the indoline-2,3-dione ring plays a crucial role in defining the biological response.
The bromine atom, a halogen, is a key feature in many active derivatives. In one study, the presence of a bromine atom at the C-5 position was found to be essential for the resistance-modifying activity (RMA) of a tricyclic indoline (B122111) derivative against certain antibiotics. nih.gov Replacing this 5-bromo group with a methyl group, a methoxy (B1213986) group, or a hydrogen atom resulted in a significant loss of activity, underscoring the necessity of a halogen at this specific position for that particular biological function. nih.gov The notable inhibitory potential of a derivative against the BChE enzyme was also attributed to the substitution of a 4-bromobenzyl group. scispace.com
The methyl group, on the other hand, can have varied effects depending on its position and the biological target. In some cases, a C-5 substituted electron-donating methyl group has been found to be beneficial for improving the antiproliferative potential of isatin-based compounds. nih.gov This suggests that the electron-donating nature of the methyl group can enhance interactions with the target protein. However, in the context of MAO inhibition, hydroxyl substitutions at positions C-5, C-6, and C-7 generally lead to increased activity compared to methyl-substituted analogues. nih.gov This highlights that the specific biological context is paramount in determining the effect of a particular substituent.
Impact of N-Substitution on Biological Activity and Binding Affinity
Modification at the N-1 position of the indoline-2,3-dione ring, or N-substitution, is another important strategy for modulating biological activity and binding affinity. The nitrogen atom at this position can be alkylated or otherwise substituted to alter the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity.
Several studies have shown that N-alkylation can lead to more potent compounds. nih.gov For instance, the synthesis of N-phenylpropyl substituted indoline-2-one derivatives has yielded compounds with promising antimicrobial and antioxidant activities. researchgate.net Furthermore, the introduction of a methyl group at the N-1 position has been shown to increase the affinity of isatin derivatives for MAO-B. nih.gov The alkylation of the nitrogen atom in 5-chloroisatin (B99725) and 5-bromoistin has also been successfully carried out to generate novel derivatives. researchgate.net
However, the impact of N-substitution is not universally positive and can be highly dependent on the specific molecular scaffold and the biological target. In the case of a tricyclic indoline resistance-modifying agent, modification of the nitrogen atoms was found to abolish the compound's activity. nih.gov This indicates that in some molecular frameworks, the N-H group may be crucial for forming key interactions, such as hydrogen bonds, with the target protein.
The table below illustrates the varied effects of N-1 substitution on the bioactivity of indoline-2,3-dione derivatives.
| N-1 Substituent | Observed Biological Effect | Target/Assay |
| Methyl | Increased affinity | MAO-B Inhibition nih.gov |
| Phenylpropyl | Promising activity | Antimicrobial and Antioxidant Assays researchgate.net |
| Various Alkyl Groups | Can lead to more active compounds | General Observation nih.gov |
| Modification of N-H | Abolished activity | Resistance-Modifying Agent (RMA) nih.gov |
Correlation between Physicochemical Parameters and Bioactivity
The biological activity of 5-Bromo-6-methylindoline-2,3-dione derivatives is intrinsically linked to their physicochemical properties, which are dictated by the various substituents on the indoline-2,3-dione scaffold. Key parameters such as electronic effects (electron-donating or electron-withdrawing nature of substituents) and steric bulk play a significant role in determining the interaction of these molecules with their biological targets.
Steric Bulk: The size and shape of the substituents, or their steric bulk, are also critical determinants of biological activity and selectivity. Bulky groups introduced at the C-3 position of the indoline-2,3-dione ring have been shown to impart high selectivity towards specific receptor tyrosine kinases, such as EGF and Her-2. acs.org This suggests that the steric hindrance introduced by these bulky groups can prevent the molecule from binding to the active sites of other, related kinases, thereby enhancing its selectivity. The three-dimensional shape of the molecule must be complementary to the topology of the binding pocket of the target enzyme or receptor for effective inhibition to occur.
The interplay between these physicochemical parameters is complex, and often a balance is required to achieve optimal activity. For example, while a bulky substituent might enhance selectivity, it could also decrease solubility or hinder the molecule's ability to reach its target in a cellular environment. Therefore, a comprehensive understanding of how these parameters influence bioactivity is essential for the rational design of new and more effective indoline-2,3-dione-based therapeutic agents.
Biological Target Interactions and Mechanistic Elucidation of 5 Bromo 6 Methylindoline 2,3 Dione
Enzyme Inhibition Studies
The indoline-2,3-dione scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of enzymes. The specific substitutions on this scaffold, as seen in 5-Bromo-6-methylindoline-2,3-dione, are crucial in determining the potency and selectivity of these interactions.
Cholinesterase Enzyme Inhibition (e.g., Butyrylcholinesterase, Acetylcholinesterase)
While direct studies on the cholinesterase inhibitory activity of this compound are not extensively documented in publicly available literature, the broader class of isatin (B1672199) derivatives has been investigated for this property. For instance, various isatin-thiosemicarbazone derivatives have been synthesized and evaluated for their ability to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in the regulation of the neurotransmitter acetylcholine. nih.gov Some of these compounds have demonstrated inhibitory activity against both enzymes. nih.gov Furthermore, research on other indole-based compounds has revealed selective submicromolar inhibition of human butyrylcholinesterase. researchgate.net The inhibitory potential of isatin analogs against cholinesterases is often linked to their structural ability to interact with the active site of these enzymes. However, without specific experimental data for this compound, its precise inhibitory constants and selectivity profile for AChE and BChE remain to be elucidated.
Glycogen Synthase Kinase-3β (GSK-3β) Inhibition
SHP1 (Src Homology 2 Domain-Containing Protein Tyrosine Phosphatase 1) Inhibition
SHP1 is a non-receptor protein tyrosine phosphatase that plays a crucial role in regulating signal transduction pathways. There is currently a lack of direct evidence in the scientific literature regarding the inhibitory effect of this compound on SHP1. Research into SHP1 inhibitors has often focused on different chemical scaffolds.
Monoamine Oxidase (MAO) Inhibition
Monoamine oxidases (MAO-A and MAO-B) are key enzymes in the catabolism of neurotransmitters and have been a significant target for the treatment of neurodegenerative and psychiatric disorders. bldpharm.com Isatin itself is a known endogenous, reversible inhibitor of both MAO-A and MAO-B, with a preference for MAO-B. nih.gov The inhibitory mechanism involves the interaction of the isatin core with the active site of the enzyme. nih.gov
Studies on substituted isatin analogs have shown that the position and nature of the substituent on the aromatic ring significantly influence the inhibitory potency and selectivity. nih.govnih.gov Specifically, substitutions at the C5 and C6 positions can enhance the interaction with the enzyme's entrance cavity, leading to more effective inhibition compared to unsubstituted isatin. nih.govnih.gov For instance, certain C5- and C6-substituted isatins have demonstrated potent MAO-B inhibition. nih.gov While specific IC50 values for this compound are not reported, the presence of a bromine atom at the C5 position and a methyl group at the C6 position suggests that it could be a potent inhibitor of MAO, particularly MAO-B. The hydrophobic nature of the bromo and methyl groups may contribute to a stronger interaction with the enzyme's active site.
Table 1: MAO Inhibitory Profile of Isatin and Related Analogs
| Compound | Target | IC50 (µM) | Selectivity |
| Isatin | MAO-A | ~15 | MAO-B selective |
| Isatin | MAO-B | ~3 | MAO-B selective |
| (E)-5-styrylisatin | MAO-B | Potent inhibitor | MAO-B selective |
| 5-Benzyloxyisatin | MAO-B | Potent inhibitor | - |
| 6-Benzyloxyisatin | MAO-B | Potent inhibitor | - |
| 3-chloro-2-(4-methylphenyl)-1H-indole-5,6-dicarbonitrile | MAO-A | 0.014 | Non-selective |
| 3-chloro-2-(4-methylphenyl)-1H-indole-5,6-dicarbonitrile | MAO-B | 0.017 | Non-selective |
Note: This table provides contextual data on related compounds as specific data for this compound is not available. The potency of styryl and benzyloxyisatins is noted as "potent inhibitor" in the absence of specific IC50 values in the cited literature.
Mechanism of Action at the Enzyme Active Site
The mechanism of enzyme inhibition by isatin derivatives is generally attributed to their ability to interact with the active site of the target enzyme. For MAO-B, the isatin core binds within the substrate cavity. nih.gov The C2 carbonyl oxygen and the dioxoindolyl NH hydrogen form hydrogen bonds with ordered water molecules in the active site. nih.gov Substituents at the C5 and C6 positions are thought to interact with the entrance cavity of the enzyme, which can lead to enhanced inhibitory activity. nih.govnih.gov The bromine and methyl groups of this compound would likely occupy this entrance cavity, potentially forming hydrophobic interactions that strengthen the binding affinity.
For other enzymes, such as cholinesterases, the mechanism would also involve binding to the active site, likely through a combination of hydrophobic interactions and hydrogen bonding with key amino acid residues. The planarity of the isatin ring system and the electronic properties of the substituents are crucial for effective binding.
Anti-Pathogen Activity Investigations
The isatin scaffold is a component of many molecules with reported anti-pathogen properties. The introduction of a bromine atom can often enhance the antimicrobial activity of organic compounds.
While specific studies on the anti-pathogen activity of this compound are limited, research on related compounds provides valuable insights. A study on new N-alkylated 6-bromoindoline-2,3-dione derivatives showed that some of these compounds exhibited antibacterial activity against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. researchgate.net Another study on isatin–quinoline conjugates demonstrated significant biocidal activity against multidrug-resistant bacterial pathogens. nih.gov Furthermore, a Schiff base derived from 5-bromo-3-hydrazonoindolin-2-one has been synthesized and its metal complexes were screened for antibacterial and antifungal activities. nih.gov These findings suggest that the 5-bromo-isatin core is a promising scaffold for the development of new anti-pathogen agents. The lipophilicity conferred by the bromine atom and the methyl group in this compound may facilitate its transport across microbial cell membranes, a key step for exerting its biological effect.
Antibacterial Mechanisms against Gram-Positive and Gram-Negative Strains
Derivatives of the isatin scaffold have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. The primary mechanisms appear to involve the disruption of the bacterial cell envelope and inhibition of essential cellular processes.
Studies on isatin-quinoline conjugates have shown that these molecules can cause the disruption of the bacterial cell membrane. nih.gov This mechanism compromises the integrity of the bacterium, leading to cell death. The halogenation at the 5th position of the isatin ring, as seen in 5-bromoisatin (B120047) derivatives, has been noted to enhance this antimicrobial activity. nih.gov While many isatin derivatives show greater potency against Gram-positive bacteria, activity against Gram-negative strains has also been documented. researchgate.net The general antibacterial mechanisms for alkaloids, the broader class to which isatins belong, include altering cell membrane permeability, inhibiting cell wall synthesis, and interfering with nucleic acid and protein synthesis. nih.gov
Table 1: Antibacterial Activity of Selected Isatin Derivatives
| Compound/Derivative | Bacterial Strain | Activity (MIC µg/mL) | Reference |
|---|---|---|---|
| Isatin-Quinoline Conjugate 10a | MRSA | 0.48 | nih.gov |
| Isatin-Quinoline Conjugate 10b | MRSA | 0.97 | nih.gov |
| Isatin-Quinoline Conjugate 10f | MRSA | 1.95 | nih.gov |
| 6-chloro-3-(2-methyl-1H-indole-3-carbonyl)-2H-chromen-2-one | Candida albicans | - | nih.gov |
Note: Data is for related isatin derivatives, not this compound itself. MIC refers to Minimum Inhibitory Concentration.
Antifungal and Antiviral Modalities
The isatin core is also a key pharmacophore for the development of antifungal and antiviral agents. The mechanisms for these activities often involve the inhibition of crucial viral or fungal enzymes.
For antifungal action, molecular docking studies of indole (B1671886) derivatives suggest that a likely mechanism is the inhibition of cytochrome P450 14α-sterol demethylase (CYP51). nih.gov This enzyme is critical for the synthesis of ergosterol (B1671047), an essential component of the fungal cell membrane. Its inhibition disrupts membrane integrity and function, leading to fungal cell death.
In the antiviral domain, isatin derivatives have been identified as potent inhibitors of various viral proteases. For instance, they are recognized as effective inhibitors of the SARS coronavirus 3CL protease. nih.gov This inhibition prevents the processing of viral polyproteins, a step necessary for viral replication.
Antiplasmodial Activity and Target Identification
Derivatives of isatin have emerged as promising scaffolds for the development of new antimalarial drugs, exhibiting significant activity against the parasite Plasmodium falciparum. researchgate.net The substitution pattern on the isatin ring is crucial for this activity. nih.gov
Research on 4-aminoquinoline-isatin hybrids has shown potent activity against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. nih.govresearchgate.net While the exact target for many of these compounds is still under investigation, one potential mechanism involves the inhibition of parasitic enzymes. Selected isatin derivatives have been tested against falcipain-2, a major cysteine protease of P. falciparum that is involved in the degradation of hemoglobin. researchgate.net An N-methyl-isatin derivative, CH₃ISACN, has demonstrated good antiplasmodial activity and has been identified as a promising candidate for further development. nih.govmalariaworld.org
Table 2: Antiplasmodial Activity of Isatin-Quinoline Hybrids
| Compound | P. falciparum Strain (Chloroquine-Resistant) | IC₅₀ (nM) | Reference |
|---|---|---|---|
| Isatin-4-aminoquinoline conjugate (11b) | W2 | 11.8 | nih.gov |
| Isatin-4-aminoquinoline conjugate (11f) | W2 | 13.5 | nih.gov |
| Thio-semicarbazone isatin derivative | K1 | 51 | researchgate.net |
| Thio-semicarbazone isatin derivative | W2 | 54 | researchgate.net |
Note: IC₅₀ is the half-maximal inhibitory concentration. Data is for related isatin derivatives.
Receptor Modulation and Ligand-Receptor Binding Interactions
Beyond antimicrobial and antiplasmodial activities, isatin-based compounds are significant modulators of key human receptors, particularly those involved in cell signaling and angiogenesis.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition
The Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a primary regulator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. The inhibition of VEGFR-2 is a major strategy in cancer therapy. Several clinically successful drugs, such as Sunitinib and Toceranib, are isatin-based compounds that function as VEGFR-2 inhibitors. researchgate.net The isatin scaffold is considered a privileged structure for designing inhibitors that target the ATP-binding site of the VEGFR-2 kinase domain.
Proposed Binding Modes and Conformational Changes upon Binding
VEGFR-2 is a receptor tyrosine kinase composed of an extracellular domain, a transmembrane segment, and an intracellular kinase domain. mdpi.com Ligand (VEGF) binding to the extracellular portion (specifically Ig-like domains 2 and 3) induces a conformational change in the receptor. mdpi.comnih.gov This change facilitates receptor dimerization, which is thought to involve a structural rearrangement of the transmembrane domains. nih.govelifesciences.org
Upon dimerization, the intracellular kinase domains are brought into close proximity, allowing for autophosphorylation and activation. This initiates downstream signaling cascades. Small molecule inhibitors based on the isatin scaffold are designed to compete with ATP in the kinase domain's binding pocket. Molecular docking studies suggest that they form key hydrogen bonds and hydrophobic interactions within this site, preventing the phosphorylation events necessary for signal transduction and thereby blocking the pro-angiogenic signal.
Investigations into Cellular and Molecular Pathways
The interaction of isatin derivatives with their biological targets triggers changes in various cellular and molecular pathways. The inhibition of VEGFR-2, for example, directly impacts the phosphatidylinositol-3-kinase/protein kinase B (PI3K/Akt) signaling pathway, which is crucial for cell proliferation, survival, and motility. By blocking VEGFR-2, isatin-based inhibitors effectively suppress these downstream signals, leading to an anti-angiogenic effect.
Similarly, the antibacterial and antifungal activities are the result of interfering with critical pathways such as cell wall biosynthesis, membrane maintenance (via ergosterol synthesis), and protein processing (via protease inhibition), ultimately leading to the death of the microorganism. The antiplasmodial effects are linked to the disruption of essential parasitic functions like hemoglobin digestion.
Modulation of Cell Cycle Progression
There is currently no available research data detailing the effects of this compound on cell cycle progression. Studies on other compounds have shown that modulation of the cell cycle is a key mechanism for controlling cell proliferation. For instance, in budding yeast, the deacetylation of nuclear pore complexes by the lysine (B10760008) deacetylase Hos3 can delay cell cycle entry. nih.gov This process involves the regulation of transcriptional repressors and cyclins to restrain the G1/S transition. nih.gov However, whether this compound engages in similar or different pathways to modulate the cell cycle remains to be investigated.
Induction or Modulation of Apoptotic Pathways (e.g., Caspase Activation, Bcl-2 Family Regulation)
Specific studies on the induction or modulation of apoptotic pathways by this compound are not present in the current body of scientific literature. The Bcl-2 family of proteins are central regulators of the intrinsic apoptotic pathway, with a balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-XL) members determining cell fate. nih.govnih.gov The BH3-only proteins sense apoptotic signals and can, for example, disrupt the inhibitory interaction between Beclin 1 and Bcl-2/Bcl-XL to induce autophagy and potentially apoptosis. nih.gov The deregulation of Bcl-2 family proteins is a common feature in cancer. nih.gov Future research would be necessary to determine if this compound interacts with any members of the Bcl-2 family or activates caspases to induce apoptosis.
Protein-Protein Interaction Studies
There are no published protein-protein interaction studies specifically involving this compound. Global proteomic approaches, such as the cellular thermal shift assay (CETSA), have been used to study changes in protein interaction states throughout the cell cycle, revealing modulation of numerous protein complexes involved in critical cellular processes. nih.gov Such studies are essential for identifying the direct molecular targets of a compound and understanding its mechanism of action. Investigating the protein interactome of this compound would be a crucial step in characterizing its biological function.
Emerging Research Directions and Advanced Applications of 5 Bromo 6 Methylindoline 2,3 Dione
Development as Chemical Biology Probes for Target Identification
The unique structure of 5-Bromo-6-methylindoline-2,3-dione makes it a valuable scaffold for the development of chemical biology probes. These probes are essential tools for identifying and validating new drug targets. The reactivity of the isatin (B1672199) core allows for the introduction of various reporter tags, such as fluorescent labels or biotin, which can be used to track the molecule's interactions within a biological system.
For instance, derivatives of similar bromo-indoline diones have been developed as activators of E3 ligases, which are involved in protein ubiquitination and degradation. broadpharm.com By attaching a photoreactive group to the this compound scaffold, researchers can create probes that covalently bind to their target proteins upon photoactivation. Subsequent proteomic analysis can then identify these interacting proteins, shedding light on the compound's mechanism of action and potential therapeutic targets. rsc.org
Exploration in Materials Science for Advanced Functional Materials
The planar structure and the presence of both hydrogen bond donors and acceptors in this compound suggest its potential for applications in materials science. The bromine and methyl substituents can influence the molecule's self-assembly properties, leading to the formation of ordered crystalline structures with interesting electronic and optical properties.
Research on a related compound, 5-Bromo-1-methylindoline-2,3-dione, has shown that molecules in the crystalline state are linked by weak C—H⋯O hydrogen bonds and π–π stacking interactions, forming a three-dimensional network. researchgate.net The inter-centroid distance of 3.510 (2) Å indicates significant π–π interactions. researchgate.net These intermolecular forces are crucial for creating stable, functional materials. The specific substitutions on this compound could be tuned to create materials with desired properties for use in organic electronics, such as organic field-effect transistors (OFETs) or organic light-emitting diodes (OLEDs).
| Property | Value |
| Molecular Formula | C9H6BrNO2 |
| Molecular Weight | 240.06 g/mol |
| Crystal System | Monoclinic |
| Space Group | P21/n |
| Inter-centroid distance (π–π interactions) | 3.510 (2) Å |
| Data for the related compound 5-Bromo-1-methylindoline-2,3-dione researchgate.net |
Integration into Fragment-Based Drug Discovery Campaigns
Fragment-based drug discovery (FBDD) has emerged as a powerful alternative to high-throughput screening (HTS) for identifying lead compounds in drug discovery. nih.gov FBDD utilizes small, low-complexity molecules, or "fragments," that bind to biological targets with low affinity. nih.govresearchgate.net These initial hits are then optimized to develop high-affinity drug candidates. nih.gov
This compound, with a molecular weight that aligns with the principles of fragment-based design, is an ideal candidate for inclusion in fragment libraries. Its relatively simple structure provides a starting point for chemical elaboration. The bromine atom offers a convenient handle for synthetic modification through various cross-coupling reactions, allowing for the rapid generation of a library of analogs. This "fragment growing" or "fragment linking" approach can be used to explore the chemical space around the initial hit and improve its binding affinity and selectivity for a particular target. nih.gov
Application in High-Throughput Screening Library Development
High-throughput screening (HTS) remains a cornerstone of modern drug discovery, enabling the rapid screening of large compound libraries against a specific biological target. The structural motif of this compound, based on the privileged isatin scaffold, makes it an attractive building block for the synthesis of diverse compound libraries for HTS.
The reactivity of the C3-carbonyl group and the N-H group of the indoline (B122111) ring allows for a wide range of chemical transformations. For example, condensation reactions with various amines or hydrazines can be used to generate a diverse set of Schiff bases and hydrazones. These derivatives can then be further modified, leading to a vast chemical space for exploration in HTS campaigns. The bromine and methyl substituents on the aromatic ring can also be varied to fine-tune the physicochemical properties of the resulting compounds, such as solubility and cell permeability, which are critical for their performance in biological assays.
Future Perspectives in Green Chemistry Synthesis of Indoline-2,3-diones
The development of environmentally friendly synthetic methods is a key focus of modern chemistry. The synthesis of indoline-2,3-diones, including this compound, traditionally involves methods that may use harsh reagents or produce significant waste. Future research will likely focus on developing greener synthetic routes.
One promising approach is the use of visible-light photocatalysis. A novel method for synthesizing pyrido[1,2-a]indol-6(7H)-ones through a visible light-photocatalyzed formal (4 + 2) cycloaddition of indole-derived bromides has been developed, featuring mild reaction conditions and high efficiency. rsc.org Another avenue is the use of environmentally benign solvents and catalysts, such as ionic liquids. nih.gov Furthermore, techniques like low-pressure liquid-phase hydrogenation and green bromination are being explored to reduce environmental impact and improve product purity. google.com These green chemistry approaches will be crucial for the sustainable production of this compound and other valuable indoline-2,3-dione derivatives.
Q & A
Q. How can researchers assess the purity of 5-Bromo-6-methylindoline-2,3-dione using analytical techniques?
Methodological Answer: Purity assessment typically employs high-performance liquid chromatography (HPLC) with UV detection at 254 nm, coupled with nuclear magnetic resonance (NMR) spectroscopy for structural confirmation. For HPLC, a C18 reverse-phase column and an acetonitrile/water gradient (e.g., 60:40 to 90:10 over 20 minutes) are recommended. In H NMR (400 MHz, DMSO-d6), key signals include the methyl group at δ 2.35 ppm and aromatic protons between δ 7.2–7.8 ppm. Discrepancies in integration ratios or unexpected peaks indicate impurities .
Q. What safety protocols are critical when handling this compound?
Methodological Answer: Due to its hazard profile (H302: harmful if swallowed; H315/H319: skin/eye irritation), researchers must use nitrile gloves, lab coats, and safety goggles. Work should be conducted in a fume hood to avoid inhalation (H335). Spills require neutralization with sodium bicarbonate followed by absorption with inert material. Storage should be in airtight containers at 4°C, away from light and oxidizing agents .
Q. What crystallographic methods are recommended for resolving the structure of this compound?
Methodological Answer: Single-crystal X-ray diffraction (SCXRD) using the SHELX suite (e.g., SHELXL-2018 for refinement) is standard. Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) ensures high resolution. Key parameters include R-factor convergence (<5%) and validation via the IUCr’s checkCIF tool to flag anomalies like missed symmetry or thermal displacement errors .
Q. What are the standard synthetic routes for this compound?
Methodological Answer: A common route involves bromination of 6-methylindoline-2,3-dione using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 80°C for 12 hours. Purification via recrystallization from ethanol yields >90% purity. Alternative methods include Pd-catalyzed coupling for functionalization at the 5-position, though this requires inert atmosphere conditions .
Advanced Research Questions
Q. How can researchers optimize reaction yields in the synthesis of this compound derivatives?
Methodological Answer: Design of Experiments (DoE) approaches, such as response surface methodology (RSM), can model variables like temperature, solvent polarity, and catalyst loading. For example, a central composite design (CCD) might reveal that increasing DMF volume from 5 mL to 10 mL improves bromination efficiency by 15%. Parallel screening of catalysts (e.g., FeCl3 vs. AlCl3) under microwave irradiation (100 W, 60°C) can further accelerate reaction kinetics .
Q. How should conflicting spectral data (e.g., 13^{13}13C NMR vs. mass spectrometry) be resolved for this compound?
Methodological Answer: Contradictions often arise from isotopic interference (e.g., bromine’s Br/Br split) in mass spectra or solvent artifacts in NMR. Cross-validation using high-resolution mass spectrometry (HRMS) with electrospray ionization (ESI+) and 2D NMR techniques (e.g., HSQC, HMBC) is critical. For instance, HMBC correlations between the methyl group (δ 2.35 ppm) and adjacent carbonyl carbons (δ 170–180 ppm) confirm structural assignments .
Q. What strategies are used to establish structure-activity relationships (SAR) for this compound in antimicrobial studies?
Methodological Answer: SAR studies involve synthesizing analogs with substitutions at the 5-bromo and 6-methyl positions. Minimum inhibitory concentration (MIC) assays against Staphylococcus aureus (ATCC 25923) and Escherichia coli (ATCC 25922) are conducted using broth microdilution. Molecular docking (e.g., AutoDock Vina) into target enzymes like DNA gyrase (PDB ID: 1KZN) identifies key interactions (e.g., Br-π stacking with Tyr109) .
Q. How do in vitro and in vivo models differ in evaluating the compound’s pharmacokinetic profile?
Methodological Answer: In vitro assays (e.g., Caco-2 cell monolayers) assess permeability (Papp <1×10 cm/s indicates poor absorption). In vivo, Sprague-Dawley rats (n=6) are dosed orally (10 mg/kg), with plasma samples analyzed via LC-MS/MS. Discrepancies often arise due to first-pass metabolism; for example, hepatic CYP3A4-mediated oxidation reduces bioavailability by 40% compared to in vitro predictions .
Q. What computational methods predict the reactivity of this compound in radical reactions?
Methodological Answer: Density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) model bond dissociation energies (BDEs) and frontier molecular orbitals. The C-Br bond BDE (~65 kcal/mol) suggests susceptibility to homolytic cleavage under UV light. Fukui indices identify the indoline ring’s C5 position as electrophilic, guiding functionalization strategies .
Q. How are crystallographic data anomalies (e.g., twinning, disorder) addressed during refinement?
Methodological Answer: For twinned crystals (e.g., pseudo-merohedral twinning), the HKLF5 format in SHELXL-2018 applies a BASF parameter to model twin domains. Disorder in the methyl group is resolved using PART instructions with restrained isotropic displacement parameters (ISOR 0.01). RIGU restraints maintain geometry during refinement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
